L-lysine

説明

Overview of L-Lysine Metabolic Pathways this compound metabolism involves both biosynthetic and catabolic routes, which vary across different life forms. While some organisms synthesize lysine (B10760008), all are capable of breaking it down.wikimedia.org

Biosynthetic Routes The de novo biosynthesis of this compound occurs via two distinct pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway.wikipedia.orgThese pathways utilize different enzymes and substrates and are found in diverse organisms.wikimedia.orgwikipedia.org

Diaminopimelate (DAP) Pathway: This pathway is prevalent in most bacteria, plants, and algae. wikipedia.orgresearchgate.netnih.gov It belongs to the aspartate-derived biosynthetic family, which also includes the synthesis of threonine, methionine, and isoleucine. wikipedia.org The DAP pathway initiates with the condensation of L-aspartate semialdehyde and pyruvate (B1213749). researchgate.netresearchgate.net Key intermediates include dihydrodipicolinate and tetrahydrodipicolinate (THDP). researchgate.netresearchgate.net The pathway converges on the synthesis of meso-diaminopimelic acid (meso-DAP), which is then decarboxylated to yield this compound. researchgate.netnih.govpnas.org There are variations of the DAP pathway in bacteria, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, which differ in the steps leading to meso-DAP. nih.govpnas.orgasm.org The DAP pathway is essential for the synthesis of meso-DAP, a crucial component of the peptidoglycan cell wall in many bacteria. pnas.orgnih.govnih.gov

α-Aminoadipate (AAA) Pathway: This pathway is primarily found in fungi (including yeasts and higher fungi) and euglenids. wikipedia.orgresearchgate.netwikipedia.orgtandfonline.com It is part of the glutamate (B1630785) biosynthetic family. wikipedia.orgwikipedia.org The AAA pathway begins with the condensation of α-ketoglutarate and acetyl-CoA, leading to the formation of homocitrate. wikipedia.orgtandfonline.com Through a series of enzymatic steps, homocitrate is converted to α-aminoadipate (α-AAA), which serves as a key intermediate and gives the pathway its name. wikipedia.orgtandfonline.comwikipedia.org α-Aminoadipate is then reduced to α-aminoadipate-δ-semialdehyde, followed by the formation of saccharopine. wikipedia.orgtandfonline.com Finally, saccharopine is cleaved to produce this compound and glutamate. wikipedia.org Some thermophilic bacteria and archaea have been found to utilize a modified AAA pathway. mdpi.com

A comparison of the two biosynthetic pathways is presented in the table below:

| Feature | Diaminopimelate (DAP) Pathway | α-Aminoadipate (AAA) Pathway |

| Organisms | Most Bacteria, Plants, Algae, some Archaea wikipedia.orgresearchgate.netnih.govnih.govasm.org | Fungi, Euglenids, some Bacteria, some Archaea wikipedia.orgresearchgate.netwikipedia.orgtandfonline.commdpi.com |

| Starting Materials | Aspartate, Pyruvate researchgate.netnih.gov | α-Ketoglutarate, Acetyl-CoA researchgate.netwikipedia.org |

| Key Intermediate | meso-Diaminopimelic Acid (meso-DAP) researchgate.netnih.govpnas.org | α-Aminoadipate (α-AAA) wikipedia.orgtandfonline.comwikipedia.org |

| Family | Aspartate Family wikipedia.org | Glutamate Family wikipedia.orgwikipedia.org |

| Other Product | Precursor for bacterial peptidoglycan pnas.orgnih.govnih.gov | - |

Catabolic Routes Lysine catabolism is the process by which this compound is broken down into other metabolites. This process occurs in all organisms, even those that cannot synthesize lysine.wikimedia.orgSeveral pathways are involved in lysine catabolism, with the most common being the saccharopine pathway.wikimedia.orgwikipedia.orgCatabolism also serves to regulate intracellular lysine concentrations, preventing potential toxicity from excessive levels.wikipedia.org

Saccharopine Pathway: This is considered the predominant route for lysine degradation in mammals, primarily occurring in the liver mitochondria. wikipedia.orgrupress.orgfamiliasga.com It is also found in plants and bacteria. frontiersin.orgresearchgate.netscielo.br The saccharopine pathway essentially reverses the final steps of the AAA biosynthetic pathway. wikipedia.orgwikipedia.org The initial steps in animals and plants are catalyzed by a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities. rupress.orgfamiliasga.comscielo.brnih.gov LKR condenses lysine and α-ketoglutarate to form saccharopine. rupress.orgfrontiersin.orgscielo.brnih.gov SDH then hydrolyzes saccharopine into α-aminoadipate semialdehyde and glutamate. rupress.orgfrontiersin.orgscielo.brnih.gov α-Aminoadipate semialdehyde is subsequently oxidized to α-aminoadipate. biocrates.comfrontiersin.orgnih.gov The pathway ultimately leads to the formation of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. rupress.orgmhmedical.com

Pipecolate Pathway: This pathway represents an alternative route for lysine degradation, particularly prominent in the adult mammalian brain, whereas the saccharopine pathway predominates in extracerebral tissues. nih.govresearchgate.netresearchgate.netnih.gov The pipecolate pathway is predominantly peroxisomal and cytosolic, in contrast to the largely mitochondrial saccharopine pathway. nih.gov Both the saccharopine and pipecolate pathways converge at the level of α-aminoadipate δ-semialdehyde (AAS), which is in equilibrium with Δ¹-piperideine-6-carboxylate (P6C). nih.govresearchgate.netresearchgate.netnih.gov A unique feature of the pipecolate pathway is the formation of the cyclic ketimine intermediate Δ¹-piperideine-2-carboxylate (P2C) and its reduced metabolite, L-pipecolate. nih.govresearchgate.netnih.gov In plants, a pipecolic acid pathway also exists and is involved in systemic acquired resistance. nih.gov

Cadaverine (B124047) Pathway: Some bacteria, such as Pseudomonas aeruginosa, can catabolize this compound via the cadaverine or decarboxylase pathway. microbiologyresearch.org This route is initiated by the decarboxylation of this compound to form cadaverine. frontiersin.orgmicrobiologyresearch.org Cadaverine is then converted through a series of intermediates, including Δ¹-piperideine, to 5-aminovalerate, and subsequently to glutarate semialdehyde and glutarate, which can enter the Krebs cycle. microbiologyresearch.orgnih.gov

The primary catabolic pathways are summarized below:

| Pathway | Predominant Location in Mammals | Key Initial Step | Key Intermediate(s) | End Product(s) for Energy Metabolism | Organisms |

| Saccharopine | Liver Mitochondria rupress.orgfamiliasga.com | Condensation with α-ketoglutarate rupress.orgfrontiersin.orgscielo.brnih.gov | Saccharopine, α-aminoadipate semialdehyde rupress.orgfrontiersin.orgnih.gov | Acetyl-CoA rupress.orgmhmedical.com | Mammals, Plants, Bacteria familiasga.comfrontiersin.orgresearchgate.netscielo.br |

| Pipecolate | Adult Brain (predominantly) nih.govresearchgate.netresearchgate.netnih.gov | α-transamination or α-deamination familiasga.com | Pipecolate, Δ¹-piperideine-2-carboxylate nih.govresearchgate.netnih.gov | Converges with saccharopine pathway nih.govresearchgate.net | Mammals, Plants nih.govresearchgate.netnih.gov |

| Cadaverine | Bacteria | Decarboxylation of this compound frontiersin.orgmicrobiologyresearch.org | Cadaverine, Δ¹-piperideine microbiologyresearch.org | Glutarate (enters Krebs cycle) microbiologyresearch.orgnih.gov | Bacteria frontiersin.orgmicrobiologyresearch.org |

Structure

3D Structure

特性

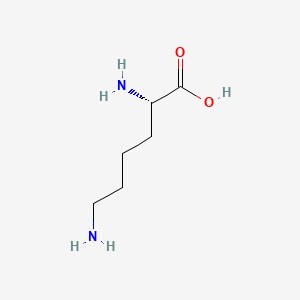

IUPAC Name |

(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Record name | lysine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lysine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-18-1, Array | |

| Record name | Poly(L-lysine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023232 | |

| Record name | L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Lysine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Lysine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol) | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Lysine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

5.28X10+9 mm Hg at 25 °C /extrapolated/ | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water, hexagonal plates from dilute alcohol, Colorless crystals | |

CAS No. |

56-87-1, 20166-34-1 | |

| Record name | L-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3Z4F929H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 °C, decomposes, 224.5 °C | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

L Lysine Biosynthesis Pathways

The Diaminopimelate (DAP) Pathway

The DAP pathway is a crucial route for the biosynthesis of L-lysine in a wide range of organisms. This pathway is also involved in the synthesis of other amino acids derived from aspartate, such as threonine, methionine, and isoleucine. wikipedia.org The DAP pathway is characterized by the intermediate formation of meso-diaminopimelate, which is then decarboxylated to produce this compound. wikipedia.orgnih.gov

Organismal Distribution

The diaminopimelate pathway is widely distributed among prokaryotes, plants, and algae. researchgate.netscispace.comebi.ac.uk Most bacteria synthesize lysine (B10760008) via the DAP pathway. ebi.ac.uk This pathway is also the sole route for lysine synthesis in plants and photosynthetic cohorts. researchgate.netplos.org While the AAA pathway is predominantly found in fungi, some exceptions exist, and the DAP pathway is present in certain fungi and algae as well. nih.govresearchgate.netebi.ac.uk Archaea also utilize the DAP pathway, although some species may employ variations or the AAA pathway. nih.govresearchgate.net

Here is a summary of the organismal distribution:

| Organism Group | Lysine Biosynthesis Pathway(s) |

| Prokaryotes | Diaminopimelate (DAP) researchgate.netscispace.comebi.ac.uk |

| Plants | Diaminopimelate (DAP) researchgate.netscispace.complos.org |

| Algae | Diaminopimelate (DAP), α-aminoadipate (AAA) (in some species) nih.govresearchgate.netebi.ac.uk |

| Fungi | α-aminoadipate (AAA), Diaminopimelate (DAP) (in some species) nih.govresearchgate.netebi.ac.uk |

| Archaea | Diaminopimelate (DAP), α-aminoadipate (AAA) (in some species) nih.govresearchgate.netebi.ac.uk |

| Animals | None (Lysine is essential) researchgate.net |

Precursors

The DAP pathway initiates with precursors derived from central metabolism. The primary precursors for the DAP pathway are L-aspartate and pyruvate (B1213749). nih.govresearchgate.netebi.ac.uk L-aspartate is converted through a series of steps to L-aspartate-semialdehyde, which then condenses with pyruvate to enter the committed steps of the DAP pathway. wikipedia.orgscispace.com

Key Enzymatic Steps and Intermediates

The DAP pathway involves a series of enzymatic reactions that convert the precursors into this compound. While there are variations in the later steps of the pathway among different organisms, the initial committed steps are conserved. wikipedia.orgebi.ac.uk

The general sequence of intermediates in the DAP pathway involves the conversion of L-aspartate to aspartyl phosphate (B84403), then to aspartate-semialdehyde. foodb.ca Aspartate-semialdehyde condenses with pyruvate to form dihydrodipicolinate, which is subsequently reduced to tetrahydrodipicolinate. wikipedia.orgscispace.complos.org Further steps, which vary depending on the specific DAP pathway variant (succinylase, acetylase, aminotransferase, or dehydrogenase), lead to the formation of meso-diaminopimelate. wikipedia.orgebi.ac.uk The final step is the decarboxylation of meso-diaminopimelate to yield this compound. wikipedia.org

Key enzymatic steps at the beginning of the DAP pathway include those catalyzed by Aspartokinase, Dihydrodipicolinate Synthase, and Dihydrodipicolinate Reductase.

Aspartokinase (AK) is an enzyme that catalyzes the phosphorylation of L-aspartate to form aspartyl phosphate. foodb.ca This is typically the first committed step in the aspartate pathway, which branches to produce lysine, threonine, methionine, and isoleucine. wikipedia.orgfoodb.cawikipedia.org AK activity is often subject to feedback inhibition by the end products of these branched pathways, including lysine, threonine, and methionine, playing a crucial role in regulating the flux through the pathway. wikipedia.org

Dihydrodipicolinate Synthase (DHDPS) catalyzes the condensation of L-aspartate-semialdehyde and pyruvate to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), which quickly converts to 2,3-dihydrodipicolinate (DHDP). wikipedia.orgscispace.comacs.orgebi.ac.uk This reaction is considered the first committed step unique to the DAP pathway. scispace.comacs.orgnih.gov DHDPS is a key regulatory enzyme in lysine biosynthesis and is typically subject to allosteric inhibition by this compound. wikipedia.orgplos.orgnih.gov The structure and allosteric regulation of DHDPS have been studied in various organisms, revealing differences in sensitivity to lysine inhibition between species. plos.orgnih.gov Most prokaryotic DHDPS enzymes have a homotetrameric structure, similar to the plant enzyme, although some bacterial species have dimeric forms. plos.org

Dihydrodipicolinate Reductase (DHDPR) catalyzes the reduction of 2,3-dihydrodipicolinate (DHDP) to 2,3,4,5-tetrahydrodipicolinate (THDP). wikipedia.orgplos.orgebi.ac.uk This reaction utilizes NAD(P)H as a cofactor. wikipedia.orgebi.ac.uk DHDPR is the second enzyme in the committed steps of the DAP pathway and is essential for lysine biosynthesis in bacteria and plants. ebi.ac.uknih.gov While bacterial DHDPR enzymes are typically tetrameric, plant DHDPR has been shown to exist as a dimer. plos.orgportlandpress.com Studies have also indicated that DHDPR may possess dehydratase activity in addition to its reductase function. ebi.ac.uk

Here is a table summarizing the initial key enzymatic steps and intermediates:

| Step | Enzyme | Substrates | Products | Notes |

| 1 | Aspartokinase (AK) | L-Aspartate, ATP | Aspartyl phosphate, ADP | First step in the aspartate pathway, feedback inhibited by lysine. foodb.ca |

| 2 | Aspartate-semialdehyde dehydrogenase | Aspartyl phosphate, NAD(P)H | L-Aspartate-semialdehyde, Phosphate, NAD(P)+ | |

| 3 | Dihydrodipicolinate Synthase (DHDPS) | L-Aspartate-semialdehyde, Pyruvate | 2,3-Dihydrodipicolinate (via HTPA) | First committed step of DAP pathway, allosterically inhibited by lysine. wikipedia.orgscispace.comacs.orgebi.ac.uknih.gov |

| 4 | Dihydrodipicolinate Reductase (DHDPR) | 2,3-Dihydrodipicolinate, NAD(P)H | 2,3,4,5-Tetrahydrodipicolinate (THDP) | Second committed step of DAP pathway. wikipedia.orgplos.orgebi.ac.uk |

Note: The steps following DHDPR activity leading to meso-diaminopimelate and subsequently lysine vary depending on the specific variant of the DAP pathway present in the organism. wikipedia.orgebi.ac.uk

Pathway Variations (Acetylase, Aminotransferase, Dehydrogenase, Succinylase)

Within the DAP pathway, four distinct variations exist, primarily differentiated by the enzymatic steps involved in converting 2,3,4,5-tetrahydrodipicolinate (THDP) to meso-diaminopimelate (meso-DAP). wikipedia.org These variations are the acetylase, aminotransferase, dehydrogenase, and succinylase pathways. wikipedia.org

Succinylase Pathway: This is the most widespread variant in bacteria, utilized by proteobacteria and many firmicutes and actinobacteria. It involves the acylation of THDP with succinyl-CoA to form N-succinyl-LL-2-amino-6-ketopimelate. Subsequent steps include transamination, desuccinylation catalyzed by succinyl-diaminopimelate desuccinylase (DapE), and epimerization to yield meso-DAP. ebi.ac.uk

Acetylase Pathway: Analogous to the succinylase pathway, this variant uses N-acetyl intermediates. It has been detected biochemically in certain Bacillus species, although the specific genes involved are not fully characterized.

Aminotransferase Pathway: This pathway directly converts THDP to LL-DAP through the action of diaminopimelate aminotransferase (DapL), without an acylation step. frontiersin.org This variant is found in cyanobacteria, Chlamydia, the archaeon Methanothermobacter thermautotrophicus, and the plant Arabidopsis thaliana.

Dehydrogenase Pathway: In this variation, meso-DAP is formed directly from THDP, NADPH, and NH4+ via diaminopimelate dehydrogenase (Ddh). This pathway is utilized by some Bacillus and Brevibacterium species, as well as Corynebacterium glutamicum. Some bacteria, such as C. glutamicum and Bacillus macerans, possess both the succinylase and dehydrogenase pathways.

These four variations converge at the formation of meso-diaminopimelate. wikipedia.org

Meso-Diaminopimelate (DAP) Formation

Meso-diaminopimelate is a key intermediate in the DAP pathway and serves as the immediate precursor to this compound. wikipedia.orgwikipedia.orgbiorxiv.org Its formation is the convergent point of the four pathway variations described above. Meso-DAP is also a crucial component of the peptidoglycan layer in the cell walls of Gram-negative bacteria. frontiersin.orgwikipedia.orgoup.com

Diaminopimelate Decarboxylase (DAPDC)

The final step in the DAP pathway is the irreversible decarboxylation of meso-diaminopimelate to produce this compound. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme diaminopimelate decarboxylase (DAPDC), also known as LysA (EC 4.1.1.20). wikipedia.orgoup.comwikipedia.orgresearchgate.net DAPDC is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme belonging to the alanine (B10760859) racemase family. oup.comwikipedia.org It is highly stereospecific, acting on the D-stereocenter of meso-diaminopimelate. oup.comwikipedia.org The mechanism involves the formation of a Schiff base with the substrate, followed by decarboxylation and stabilization by PLP. wikipedia.org DAPDC is not found in humans, making it a potential target for antibacterial therapies. frontiersin.orgwikipedia.orgontosight.ai

The α-Aminoadipate (AAA) Pathway

The α-aminoadipate (AAA) pathway is an alternative route for this compound biosynthesis. wikipedia.org Unlike the DAP pathway which is derived from aspartate, the AAA pathway is part of the glutamate (B1630785) biosynthetic family. wikipedia.org

Organismal Distribution (Fungi, Protists, Archaea, Select Prokaryotes)

The AAA pathway was initially believed to be unique to several species of yeast and higher fungi. wikipedia.orgwikipedia.org However, it has since been reported in other organisms, including protists (such as Corallochytrium limacisporum), some archaea (like Pyrococcus horikoshii and Sulfolobus), and certain prokaryotes (such as Thermus thermophilus). wikipedia.orgwikipedia.orgatamanchemicals.comresearchgate.netnih.gov The presence of this pathway in select prokaryotes suggests a potentially wider distribution than initially thought. wikipedia.orgwikipedia.orgatamanchemicals.com

Precursors (α-Ketoglutarate, Acetyl-CoA)

The AAA pathway initiates with the condensation of two key precursor molecules: α-ketoglutarate and acetyl-CoA. wikipedia.orgbiorxiv.orgatamanchemicals.com α-Ketoglutarate is an intermediate of the citric acid cycle and a component in various metabolic pathways, including amino acid synthesis. wikipedia.orglibretexts.org Acetyl-CoA is a molecule involved in numerous biochemical reactions, primarily known for delivering the acetyl group to the citric acid cycle for energy production. wikipedia.org

Key Enzymatic Steps and Intermediates

The AAA pathway involves a series of enzymatic steps to convert α-ketoglutarate and acetyl-CoA into this compound, with α-aminoadipate serving as a crucial intermediate. wikipedia.orgbiorxiv.org The initial and rate-limiting step is the condensation of acetyl-CoA and α-ketoglutarate, catalyzed by homocitrate synthase (HCS). wikipedia.orgwikipedia.orgatamanchemicals.comscispace.com This reaction yields homocitrate. wikipedia.orgwikipedia.orgatamanchemicals.com Homocitrate is then dehydrated by homoaconitase (HAc) to form cis-homoaconitate. wikipedia.orgwikipedia.orgatamanchemicals.com Homoaconitase then catalyzes a second reaction, rehydrating cis-homoaconitate to produce homoisocitrate. wikipedia.orgatamanchemicals.com Homoisocitrate undergoes oxidative decarboxylation catalyzed by homoisocitrate dehydrogenase (HIDH), resulting in α-ketoadipate. wikipedia.org α-Ketoadipate is then converted to α-aminoadipate (AAA) by a pyridoxal 5′-phosphate (PLP)-dependent aminotransferase, utilizing glutamate as the amino donor. wikipedia.org

From α-aminoadipate, the pathway diverges depending on the organism. In fungi, AAA is reduced to α-aminoadipate-δ-semialdehyde via α-aminoadipate reductase (AAR), an enzyme considered a hallmark of fungal lysine biosynthesis. wikipedia.orgresearchgate.net This process involves adenylation and reduction, activated by a phosphopantetheinyl transferase. scispace.comresearchgate.net The semialdehyde then reacts with glutamate through saccharopine reductase, producing saccharopine. wikipedia.orgwikipedia.orgebi.ac.uk Finally, saccharopine is cleaved by saccharopine dehydrogenase (SDH) to yield this compound and α-ketoglutarate. wikipedia.orgwikipedia.orgatamanchemicals.com

A variant of the AAA pathway in some prokaryotes involves the conversion of AAA to N-acetyl-α-aminoadipate, followed by phosphorylation and reductive dephosphorylation to an ε-aldehyde. atamanchemicals.comscispace.com This aldehyde is then transaminated to N-acetyllysine, which is subsequently deacetylated to produce this compound. atamanchemicals.comscispace.com However, the enzymes involved in this prokaryotic variant require further validation. atamanchemicals.com

Saccharopine Reductase

Comparative Analysis of this compound Biosynthetic Pathways

The DAP and AAA pathways represent convergent evolution towards the synthesis of this compound, differing significantly in their starting materials, intermediates, and the enzymes involved. wikipedia.orgcabidigitallibrary.org The DAP pathway originates from aspartate and pyruvate, belonging to the aspartate-derived amino acid family which also includes threonine, methionine, and isoleucine. wikipedia.org In contrast, the AAA pathway starts with α-ketoglutarate and acetyl-CoA, linking it to the glutamate biosynthetic family. wikipedia.org

The DAP pathway is prevalent in prokaryotes and plants. wikipedia.org It begins with the condensation of L-aspartate-semialdehyde and pyruvate, catalyzed by dihydrodipicolinate synthase (DHDPS). wikipedia.org This is followed by a series of steps, with variations existing after the formation of 2,3,4,5-tetrahydrodipicolinate (THDP). wikipedia.org Four variants of the DAP pathway have been identified based on the enzymes used: the acetylase, aminotransferase, dehydrogenase, and succinylase pathways. wikipedia.org These variants converge at the formation of meso-diaminopimelate, which is then decarboxylated by diaminopimelate decarboxylase (DAPDC) to yield this compound. wikipedia.org

The AAA pathway is primarily found in fungi and some archaea, although variants have also been reported in some prokaryotes like Thermus thermophilus and Pyrococcus horikoshii. wikipedia.orgbiorxiv.org This pathway involves the condensation of α-ketoglutarate and acetyl-CoA, leading to the formation of α-aminoadipate (AAA) as a key intermediate. wikipedia.orgbiorxiv.org Subsequent steps convert AAA to this compound. wikipedia.orgbiorxiv.org

A comparative overview of the two pathways is presented in the table below:

| Feature | Diaminopimelate (DAP) Pathway | α-Aminoadipate (AAA) Pathway |

| Organism Distribution | Bacteria, Plants | Fungi, some Archaea, some Prokaryotes wikipedia.orgbiorxiv.org |

| Starting Materials | Aspartate, Pyruvate | α-Ketoglutarate, Acetyl-CoA wikipedia.org |

| Key Intermediate | meso-Diaminopimelate | α-Aminoadipate (AAA) wikipedia.orgbiorxiv.org |

| Metabolic Family | Aspartate-derived | Glutamate-derived wikipedia.org |

| Number of Steps (General) | Multiple, with variations | Multiple |

Enzyme Homology and Divergence

Despite synthesizing the same end product, this compound, the enzymes involved in the DAP and AAA pathways generally show limited homology, reflecting their independent evolutionary origins. wikipedia.orgcabidigitallibrary.org However, some instances of evolutionary relationships and potential non-orthologous gene displacement have been observed. nih.govbiorxiv.org

In the DAP pathway, the initial enzymes like aspartokinase and aspartate semialdehyde dehydrogenase are common to the biosynthesis of other aspartate-derived amino acids (threonine, methionine, isoleucine). nih.gov Comparative analysis of bacterial genomes has revealed variations in the genes encoding enzymes downstream of tetrahydrodipicolinate. nih.gov For example, Escherichia coli utilizes a succinylase variant, while Bacillus subtilis employs an acetylase variant. nih.gov Some species, like Corynebacterium glutamicum, can utilize multiple DAP pathway variants. eolss.net Studies on Deinococcus genomes have shown that while some enzymes in the lysine biosynthesis pathway share functional annotation, their sequence identity can be low, suggesting divergent evolution. biorxiv.orgbiorxiv.org Specifically, proteins like [LysW]-lysine hydrolase have shown sequence and structural changes indicative of divergent evolution, potentially leading to changes in oligomeric conformation. biorxiv.org

In the AAA pathway, enzymes like homocitrate synthase (HCS), α-aminoadipate reductase (AAR), and saccharopine dehydrogenase (SDH) are considered highly conserved in their primary, secondary, and tertiary structures, as well as their substrate binding sites, particularly within Agaricomycetes. mdpi.com This high degree of structural homology reflects the conservation of the AAA pathway in these organisms during evolution. mdpi.com However, phylogenetic analysis of other AAA pathway enzymes in Agaricomycetes suggests varying degrees of conservation at the order level. mdpi.com

Research has also indicated evolutionary relationships between some enzymes in the DAP pathway and enzymes involved in arginine biosynthesis. asm.org For instance, certain enzymes in the DAP pathway are evolutionarily related to arginine biosynthetic enzymes, although they may share low sequence identities, reflecting significant evolutionary divergence. asm.org

Metabolic Flux Distribution Patterns

Metabolic flux analysis provides quantitative insights into how carbon flows through the various pathways within an organism, including those leading to this compound biosynthesis. Studies using 13C metabolic flux analysis have been instrumental in understanding the flux distribution patterns in this compound producing microorganisms, particularly Corynebacterium glutamicum, which is widely used for industrial this compound production. researchgate.netnih.govnih.gov

In C. glutamicum, the carbon flux towards this compound biosynthesis is intricately linked to the central metabolic pathways, including glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govmdpi.comlth.se Research has shown a correlation between this compound production and carbon flux through the PPP, highlighting its importance in supplying the necessary NADPH for biosynthesis. lth.se

Studies have demonstrated that increasing the flux through the this compound synthesis pathway can lead to decreased flux in competing pathways, such as those producing threonine or methionine, which also originate from aspartate. researchgate.netmdpi.com For example, overexpression of dihydrodipicolinate synthase (DHDPS), an enzyme at the branch point distributing metabolites towards lysine or threonine, can increase lysine accumulation while decreasing threonine flux. researchgate.net This can also impact other metabolic pools, leading to increased intracellular levels of pyruvate-derived amino acids like valine and alanine. researchgate.net

Metabolic flux analysis in C. glutamicum growing on sucrose (B13894) revealed that a significant portion of the carbon flux was directed towards extracellular lysine. nih.gov The strain exhibited high flux through the PPP and the TCA cycle, contributing to the supply of NADPH and ATP required for lysine synthesis. nih.gov

Manipulating metabolic flux distribution through genetic engineering is a key strategy for enhancing this compound production in industrial strains. researchgate.netmdpi.comlth.se This involves targeting key enzymes and regulatory points in the biosynthetic pathway and central metabolism to redirect carbon flow towards lysine synthesis. researchgate.netmdpi.comlth.se

Data from metabolic flux analysis studies can be represented in tables illustrating the distribution of carbon flux under different conditions or in different genetic strains. For instance, a comparative analysis of flux distribution in a wild-type strain versus a high-lysine producing strain of Streptomyces albulus showed increased flux in the DAP pathway and related central metabolic pathways in the producer strain. mdpi.com

| Pathway/Node | Flux in Wild Type Strain (%) | Flux in High-Lysine Strain (%) | Change (%) |

| This compound Synthesis | X | Y | (Y-X)/X * 100 |

| Pentose Phosphate Pathway | A | B | (B-A)/A * 100 |

| TCA Cycle (via Oxaloacetate) | C | D | (D-C)/C * 100 |

| Aspartate to Threonine | E | F | (F-E)/E * 100 |

| α-Ketoglutarate to Glutamate | G | H | (H-G)/G * 100 |

Note: The values in this table are illustrative and would be populated with specific data from research findings.

L Lysine Catabolism Pathways

The Saccharopine Pathway (SACPATH)

The saccharopine pathway (SACPATH) is a major route for L-lysine degradation, ultimately converting lysine (B10760008) into intermediates that can enter central metabolism wikipedia.orgontosight.aifrontiersin.org. This pathway involves a series of enzymatic reactions that sequentially modify the lysine molecule.

Commonality Across Organisms (Plants, Animals, Bacteria)

The saccharopine pathway is widely distributed across different domains of life, including plants, animals, and bacteria, where it primarily functions in lysine catabolism researchgate.netfrontiersin.orgresearchgate.net. In these organisms, the pathway serves to break down lysine, as opposed to its biosynthetic role in fungi and euglenids wikipedia.orgresearchgate.netebi.ac.uk. Research indicates that the enzymes involved in the SACPATH are co-upregulated in response to exogenous lysine administration in plants, animals, and bacteria, highlighting its conserved role in lysine metabolism researchgate.net.

Initial Reactions and Key Enzymes

The initial steps of the saccharopine pathway involve the sequential action of key enzymes that catalyze the conversion of this compound to α-aminoadipate frontiersin.orgresearchgate.net. These reactions can be viewed as an atypical transamination where the ε-amino group of lysine is transferred researchgate.netunicamp.br.

Lysine-ketoglutarate Reductase (LKR)

Lysine-ketoglutarate reductase (LKR), also known as lysine 2-oxoglutarate reductase or lysine-oxoglutarate reductase (LOR), catalyzes the first committed step of the saccharopine pathway hmdb.cafrontiersin.orgunicamp.brscielo.br. This enzyme condenses this compound with α-ketoglutarate to form saccharopine hmdb.cafrontiersin.orgresearchgate.netunicamp.brrupress.org. The reaction requires NADPH as a cofactor wikipedia.orghmdb.cafrontiersin.orgresearchgate.netresearchgate.netrupress.org. In animals and plants, LKR activity is typically found as part of a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which also possesses saccharopine dehydrogenase (SDH) activity wikipedia.orgrupress.orgd-nb.info. In contrast, in some other organisms like bacteria and fungi, LKR and SDH are encoded by separate genes wikipedia.orgresearchgate.net. LKR activity has been detected in various mammalian tissues, predominantly in the liver and kidney, and also in brain mitochondria during embryonic development hmdb.ca.

Saccharopine Dehydrogenase (SDH)

Saccharopine dehydrogenase (SDH) catalyzes the second step in the saccharopine pathway, following the action of LKR frontiersin.orgunicamp.brscielo.brrupress.org. SDH hydrolyzes saccharopine to yield α-aminoadipate semialdehyde (AASA) and glutamate (B1630785) frontiersin.orgresearchgate.netunicamp.brrupress.org. This reaction utilizes NAD(P)⁺ as a cofactor frontiersin.orgresearchgate.netresearchgate.net. As mentioned, in animals and plants, SDH activity is often part of the bifunctional AASS enzyme wikipedia.orgrupress.orgd-nb.info. Deficiencies in LKR and/or SDH activities are associated with familial hyperlysinemia, a genetic disorder characterized by elevated lysine levels hmdb.camhmedical.comgenome.jp.

α-Aminoadipate Semialdehyde Dehydrogenase (AASADH)

α-Aminoadipate semialdehyde dehydrogenase (AASADH), also referred to as aminoadipic semialdehyde dehydrogenase (AADH) or ALDH7A1/antiquitin, catalyzes the third enzymatic step of the saccharopine pathway frontiersin.orgunicamp.brd-nb.infonih.govresearchgate.net. This enzyme oxidizes α-aminoadipate semialdehyde (AASA) to α-aminoadipate (AAA) frontiersin.orgunicamp.brd-nb.infonih.govresearchgate.net. The reaction requires NAD(P)⁺ as a cofactor frontiersin.orgresearchgate.netresearchgate.net. AASADH is a versatile enzyme capable of converting various aldehydes into carboxylates frontiersin.orgresearchgate.net. Mutations in the gene encoding AASADH can lead to pyridoxine-dependent epilepsy (PDE) rupress.orgd-nb.info.

Alternative Catabolic Routes

Beyond the primary saccharopine pathway, this compound can be catabolized through several alternative routes, which vary in their enzymatic steps and the intermediate compounds produced. These pathways highlight the diverse metabolic capabilities across different life forms.

Cadaverine (B124047) Pathway in Plants (Lysine Decarboxylase)

In plants, this compound can be catabolized via decarboxylation catalyzed by lysine decarboxylase (LDC), resulting in the formation of the diamine cadaverine (1,5-diaminopentane). nih.govtandfonline.com The presence of LDC has been observed in various plant species, including those in the Gramineae, Leguminosae, and Solanaceae families. nih.govtandfonline.com This pathway is considered a distinct biosynthetic route for cadaverine in all organisms where it occurs. nih.govfrontiersin.org Cadaverine in plants is implicated in growth and development, as well as playing a role as a precursor for the biosynthesis of certain alkaloids, such as piperidine (B6355638) alkaloids in Nicotiana and quinolizidine (B1214090) alkaloids in Lupinus. nih.govfrontiersin.org

Research Findings:

Transgenic Nicotiana glauca hairy root cultures engineered to contain a bacterial LDC gene showed increased levels of lysine decarboxylase activity, leading to elevated cadaverine production. This resulted in increased levels of the alkaloid anabasine. nih.gov

Studies using radiolabelled lysine and cadaverine in germinating Glycine max indicated differential synthesis and translocation of cadaverine in tissues under varying light conditions. tandfonline.com

Data Table: Enzymes and Products in the Cadaverine Pathway

| Enzyme | Substrate | Product | Organism Type |

| Lysine Decarboxylase (LDC) | This compound | Cadaverine | Plants, Bacteria, Cyanobacteria nih.govtandfonline.com |

NHP Pathway in Plants

The NHP (N-hydroxypipecolic acid) pathway is another significant route for this compound catabolism in plants, particularly recognized for its role in plant immunity and systemic acquired resistance (SAR). frontiersin.orgnih.gov This pathway involves the conversion of lysine to pipecolic acid (Pip), which is then N-hydroxylated to form NHP. frontiersin.orgnih.gov

The enzymatic steps in the NHP pathway include:

this compound is converted to dehydropipecolate (DHP) by the aminotransferase ALD1 (AGD2-like defense response protein 1). frontiersin.orgnih.gov

DHP is reduced to pipecolic acid by the reductase SARD4 (systemic acquired resistance-deficient 4). frontiersin.orgnih.gov

Pipecolic acid is N-hydroxylated to NHP by the flavin-dependent monooxygenase FMO1. frontiersin.orgnih.gov

NHP is a key signaling molecule that activates SAR, leading to enhanced defense readiness against pathogens. frontiersin.orgnih.gov This pathway is inducible upon pathogen attack and involves transcriptional activation and feedback amplification. nih.gov

Research Findings:

Studies in Arabidopsis thaliana have elucidated the core enzymes (ALD1, SARD4, FMO1) involved in the NHP pathway and its connection to SAR. nih.gov

The NHP pathway has also been found to be conserved in tomato (Solanum lycopersium), and research suggests a role for this pathway in drought tolerance by modulating cellular redox homeostasis. mdpi.com

Data Table: Enzymes and Intermediates in the NHP Pathway

| Enzyme | Substrate | Product |

| ALD1 (AGD2-like defense response protein 1) | This compound | Dehydropipecolate |

| SARD4 (systemic acquired resistance-deficient 4) | Dehydropipecolate | Pipecolic acid |

| FMO1 (flavin-dependent monooxygenase 1) | Pipecolic acid | N-hydroxypipecolic acid (NHP) |

Variant α-Aminoadipate Catabolic Pathway

While the α-aminoadipate (AAA) pathway is primarily known for lysine biosynthesis in fungi and some other organisms, a variant of this pathway functions in lysine catabolism in mammals and higher plants. wikipedia.orgwikipedia.orgresearchgate.net This catabolic route is generally considered the major pathway for lysine degradation in these organisms. wikipedia.orgunicamp.br

The initial steps of the saccharopine pathway, a variant of the AAA pathway in catabolism, involve the conversion of lysine to α-aminoadipate. frontiersin.orgunicamp.br This process is catalyzed by a bifunctional enzyme in plants and animals called α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities. wikipedia.orgfrontiersin.orgunicamp.br

The reactions are as follows:

LKR domain: Condenses this compound and α-ketoglutarate into saccharopine, utilizing NADPH. frontiersin.org

SDH domain: Hydrolyzes saccharopine into α-aminoadipate semialdehyde and glutamate, using NAD(P)+. frontiersin.org

α-aminoadipate semialdehyde is then oxidized to α-aminoadipate by α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.org

This pathway ultimately leads to the production of acetyl-CoA, which can enter the citric acid cycle. familiasga.comsmpdb.ca

Research Findings:

Feeding experiments with 14C-lysine in cereal seeds showed significant incorporation of the isotope into α-aminoadipic acid and glutamic acid, supporting the operation of this pathway. unicamp.br

The LKR-SDH enzyme in plants is regulated by calcium and phosphorylation, indicating complex control mechanisms for lysine catabolism. unicamp.brresearchgate.net

Data Table: Key Enzymes and Intermediates in the Variant α-Aminoadipate Catabolic Pathway (Saccharopine Pathway)

| Enzyme | Substrates | Products |

| LKR (Lysine-ketoglutarate reductase) | This compound, α-ketoglutarate | Saccharopine |

| SDH (Saccharopine dehydrogenase) | Saccharopine | α-Aminoadipate semialdehyde, Glutamate |

| AASADH (α-Aminoadipate semialdehyde dehydrogenase) | α-Aminoadipate semialdehyde | α-Aminoadipate |

This compound Catabolism in Specific Organisms

The catabolism of this compound exhibits significant diversity across different organisms, reflecting their unique metabolic needs and environmental adaptations.

Microbial Catabolic Diversity

Microorganisms display a range of pathways for this compound catabolism. While some bacteria utilize the saccharopine pathway, others employ alternative routes. nih.govasm.org For instance, Pseudomonas putida KT2440 can catabolize this compound through both the δ-aminovalerate pathway and the α-aminoadipate pathway. nih.gov The δ-aminovalerate pathway in P. putida involves intermediates such as δ-aminovaleramide and δ-aminovalerate, ultimately leading to glutarate. nih.gov The α-aminoadipate pathway in P. putida involves the conversion of this compound to D-lysine, followed by steps through pipecolate and α-aminoadipate. nih.govnih.gov

In Pseudomonas aeruginosa PAO1, the lysine decarboxylase pathway, leading to cadaverine and subsequently 5-aminovalerate, appears to be a major route for lysine utilization, although alternative pathways involving transamination have also been considered. asm.org

Research Findings:

Genetic studies in P. putida KT2440 have confirmed the simultaneous operation of both the δ-aminovalerate and α-aminoadipate pathways for this compound utilization. nih.gov

Mutants deficient in enzymes from either pathway in P. putida showed impaired growth on this compound as a sole carbon and nitrogen source. nih.gov

In P. aeruginosa, the lysine decarboxylase pathway's activity seems to be influenced by the presence of L-arginine. asm.org

Plant-Specific Catabolic Mechanisms

Plants exhibit specific mechanisms for this compound catabolism that are crucial for development, stress response, and defense. The saccharopine pathway is generally considered the primary route for lysine degradation in plants, contributing to the regulation of free lysine levels and providing metabolites for other pathways. wikipedia.orgunicamp.brresearchgate.net This pathway is particularly active in seeds and is regulated at the enzymatic and transcriptional levels. unicamp.brresearchgate.netresearchgate.net

The cadaverine pathway, involving lysine decarboxylase, is another plant-specific route that produces cadaverine, a precursor for alkaloids and a molecule involved in plant growth and stress response. nih.govtandfonline.comfrontiersin.org

Furthermore, the NHP pathway, leading to the synthesis of N-hydroxypipecolic acid, is a recently highlighted plant-specific catabolic route with a critical function in activating systemic acquired resistance against pathogens. frontiersin.orgnih.govuni-hannover.de This pathway demonstrates how lysine catabolism is directly linked to plant defense mechanisms.

Research Findings:

The expression of genes encoding enzymes in the saccharopine and NHP pathways in Arabidopsis is influenced by various factors, including hormones, metabolic signals, and stress conditions. oup.com

Lysine catabolism through the saccharopine pathway has been linked to plant responses to abiotic stress, while the NHP pathway is primarily associated with biotic stress responses, although potential interplay exists. frontiersin.orgmdpi.comresearchgate.net

The regulation of lysine catabolism in plants involves complex mechanisms, including the synthesis of different enzyme isoforms from a single gene (e.g., LKR/SDH) and post-translational modifications like phosphorylation. unicamp.brresearchgate.netresearchgate.net

Regulation of L Lysine Metabolism

Transcriptional Regulation Mechanisms

Transcriptional regulation of L-lysine metabolism primarily involves mechanisms that sense the intracellular concentration of lysine (B10760008) and adjust the expression of biosynthetic genes accordingly. This is achieved through feedback inhibition of key enzymes and the action of regulatory RNA elements known as riboswitches plos.orgoup.comlbl.gov.

Feedback Inhibition of Initial Biosynthetic Enzymes

Feedback inhibition is a crucial mechanism where the end product of a metabolic pathway directly inhibits the activity of an enzyme early in the pathway, thereby controlling the flow of metabolites and preventing overproduction. In this compound biosynthesis, key initial enzymes are subject to feedback inhibition by lysine nih.govasm.org.

Aspartokinase (LysC)

Aspartokinase (AK) is a critical enzyme in the aspartate pathway, which is a common route for the biosynthesis of several amino acids, including lysine, threonine, methionine, and isoleucine uniprot.orgnih.govuniprot.org. Different isoforms of aspartokinase exist in various organisms, and their regulation can vary. In some bacteria, such as Bacillus subtilis and Escherichia coli, aspartokinase II (encoded by lysC) is specifically inhibited by this compound nih.govuniprot.org. This feedback inhibition by lysine helps to regulate the flow of aspartate towards lysine synthesis. Studies on Escherichia coli Aspartokinase III (also encoded by lysC) have identified specific amino acid residues in the C-terminal region that are important for this compound-mediated feedback inhibition tandfonline.com. Mutations in these regions can lead to feedback-insensitive enzymes, affecting threonine productivity in engineered strains tandfonline.com.

Dihydrodipicolinate Synthase (DapA)

Dihydrodipicolinate Synthase (DHDPS), encoded by the dapA gene, catalyzes the first committed step in the diaminopimelate (DAP) pathway, which is the primary route for lysine biosynthesis in most bacteria and plants acs.orgwikigenes.orgnih.gov. This enzyme condenses L-aspartate β-semialdehyde and pyruvate (B1213749) to form (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate acs.orguniprot.org. DHDPS is a key regulatory enzyme and is subject to allosteric feedback inhibition by this compound nih.govuniprot.orgnih.gov. The binding of lysine to an allosteric site on DHDPS reduces the enzyme's catalytic activity, thereby limiting the rate of the lysine biosynthetic pathway nih.govuniprot.org. The sensitivity of DHDPS to lysine inhibition varies among species nih.gov.

Homocitrate Synthase (HCS)

Homocitrate Synthase (HCS) catalyzes the first step in the α-aminoadipate (AAA) pathway, an alternative route for lysine biosynthesis found in some fungi and archaea nih.govasm.org. This reaction involves the condensation of 2-oxoglutarate and acetyl-coenzyme A to form homocitrate nih.govasm.orgresearchgate.net. HCS is a major regulatory enzyme in this pathway and is strongly inhibited by this compound nih.govasm.orgnih.gov. Structural studies of HCS in complex with lysine have shown that lysine competes with the substrate 2-oxoglutarate for binding within the enzyme's active site nih.govnih.gov. Mutations in residues involved in lysine binding can abrogate this feedback inhibition nih.gov. The feedback inhibition of HCS by lysine plays a critical role in regulating lysine biosynthesis at both the biochemical and transcriptional levels in organisms utilizing the AAA pathway nih.gov.

Riboswitch-Mediated Regulation (L Box/LYS Element)

Riboswitches are fascinating regulatory elements located within the untranslated regions (UTRs) of messenger RNAs (mRNAs) that directly bind to small molecules, such as amino acids, and undergo conformational changes that affect gene expression pnas.orgribocentre.orgribocentre.orgunict.it. The LYS element, also known as the L box, is a well-characterized riboswitch that specifically senses and responds to this compound concentrations lbl.govribocentre.orgwikipedia.orgnih.gov. These riboswitches are found upstream of genes involved in lysine biosynthesis, transport, and sometimes catabolism in various bacteria plos.orglbl.govribocentre.orgwikipedia.org. Upon binding of lysine, the L box riboswitch undergoes a structural rearrangement that typically leads to the repression of downstream gene expression lbl.govribocentre.orgwikipedia.org.

Transcriptional Attenuation

One of the primary mechanisms by which lysine riboswitches regulate gene expression is transcriptional attenuation pnas.orgoup.comnih.govuni-goettingen.deuni-goettingen.desemanticscholar.orgjove.comoup.comannualreviews.orgresearchgate.net. This mechanism involves the premature termination of mRNA transcription. In the absence of sufficient lysine, the riboswitch adopts a conformation that allows RNA polymerase to continue transcription through a region called the "expression platform." However, when lysine levels are high, lysine binds to the riboswitch's aptamer domain, stabilizing an alternative conformation oup.compnas.orgribocentre.orgnih.govnih.gov. This ligand-bound conformation favors the formation of a transcriptional terminator structure within the nascent mRNA oup.comnih.govsemanticscholar.orgjove.comoup.com. The terminator hairpin, followed by a run of uridine (B1682114) residues, signals the RNA polymerase to pause and dissociate from the DNA template, resulting in premature transcription termination and reduced expression of the downstream lysine biosynthetic genes jove.comoup.com. In Bacillus subtilis, the lysC gene is regulated by a lysine riboswitch that utilizes this transcriptional attenuation mechanism pnas.orgoup.comnih.gov. The riboswitch's P1 stem stability is crucial for this regulation; it is unfolded in the absence of lysine (ON state), allowing transcription, but stabilized upon lysine binding (OFF state), favoring premature termination oup.comsemanticscholar.org.

Table 1: Key Enzymes and Regulatory Elements in this compound Metabolism

| Component | Role in Lysine Metabolism | Regulation Mechanism(s) | Organisms |

| Aspartokinase (LysC) | Catalyzes the first step in the aspartate pathway, leading to 4-phospho-L-aspartate. | Feedback inhibition by this compound (specifically AKII and AKIII isoforms in some organisms). | Bacteria (E. coli, B. subtilis, C. glutamicum) |

| Dihydrodipicolinate Synthase (DapA) | Catalyzes the first committed step in the DAP pathway, forming tetrahydrodipicolinate. | Allosteric feedback inhibition by this compound. | Most Bacteria, Plants |

| Homocitrate Synthase (HCS) | Catalyzes the first committed step in the AAA pathway, forming homocitrate. | Feedback inhibition by this compound (competitive with 2-oxoglutarate). | Fungi, some Archaea |

| LYS element / L box Riboswitch | RNA element in mRNA UTRs that binds lysine and regulates downstream gene expression. | Transcriptional attenuation, translational regulation (depending on the organism/gene). | Various Bacteria |

Translational Control

Translational control mechanisms play a role in regulating the synthesis of enzymes involved in this compound metabolism, particularly in bacteria. Riboswitches, located in the 5'-untranslated regions of messenger RNAs (mRNAs), can directly sense this compound concentrations and modulate translation initiation or transcription termination. nih.govribocentre.org The lysine riboswitch, also known as the L box, is a well-characterized example found upstream of genes involved in lysine biosynthesis and transport in various bacteria, including Bacillus subtilis and Escherichia coli. nih.govribocentre.orgpnas.org Upon binding of lysine, the riboswitch undergoes a conformational change in the mRNA structure, which can lead to premature transcription termination or sequestration of the ribosome-binding site, thereby inhibiting translation. nih.govribocentre.org In Gram-negative bacteria, genes in the L box family appear to be translationally regulated, although experimental demonstration for all systems is still needed. pnas.org

Beyond riboswitches, post-translational modifications like lysine acetylation have been shown to impact translation. In Escherichia coli, lysine acetylation of ribosomal proteins can inhibit translation, likely by interfering with the association of the 30S and 50S ribosomal subunits. asm.org This suggests a mechanism for coupling translation rates to the metabolic state of the cell, as acetyl-CoA and acetyl phosphate (B84403), the donors for acetylation, are central metabolites. asm.orgfrontiersin.org

Other Transcriptional Regulators (e.g., LysR)

Transcriptional regulation is a primary level of control for this compound biosynthesis genes. The LysR-type transcriptional regulators (LTTRs) are a prominent family involved in regulating diverse metabolic pathways, including amino acid biosynthesis. embopress.org In Escherichia coli, the lysA gene, encoding meso-diaminopimelate decarboxylase (the enzyme catalyzing the final step in lysine biosynthesis), is positively regulated by the LysR transcriptional activator. nih.govpnas.org LysR is responsive to intracellular concentrations of diaminopimelate (DAP) and lysine. nih.gov While LysR activates lysA transcription, it is also negatively autoregulated.

Another LysR-type transcriptional regulator, ArgP, has been identified as an activator of lysP, the gene encoding the specific lysine permease in Escherichia coli. nih.gov ArgP binds to the lysP promoter region, and its affinity increases in the presence of lysine. nih.gov At higher lysine concentrations, lysine-loaded ArgP is proposed to prevent lysP transcription, potentially at the promoter clearance step. nih.gov The global regulator Lrp (leucine-responsive protein) also modulates lysP transcription under lysine-limiting conditions. nih.gov

In plants, MYB transcription factors, such as AtMYB28 in Arabidopsis thaliana, bind to the promoters of lysine synthase genes, integrating signals related to light and nitrogen availability to coordinate carbon and nitrogen metabolism with lysine biosynthesis. creative-proteomics.com

Post-Transcriptional and Post-Translational Regulation

Regulation of this compound metabolism also occurs after transcription, affecting mRNA stability, translation efficiency (as discussed above), and the activity of existing enzyme molecules.

Allosteric Regulation

Allosteric regulation is a rapid and efficient mechanism for controlling enzyme activity in response to changes in metabolite concentrations. In this compound biosynthesis pathways, key enzymes are subject to feedback inhibition by this compound, the end product. creative-proteomics.comconsensus.appnih.govnih.gov

In the diaminopimelate (DAP) pathway, prevalent in bacteria and plants, aspartokinase III (AK III) is a crucial enzyme subject to allosteric inhibition by lysine. creative-proteomics.comresearchgate.net Lysine binding to a regulatory domain on AK III induces conformational changes that reduce enzyme activity. creative-proteomics.com Dihydrodipicolinate synthase (DHDPS), the first committed enzyme in the DAP pathway, is also allosterically regulated by lysine. consensus.appnih.govresearchgate.net Lysine binding to the allosteric site of DHDPS induces conformational changes that inhibit its activity. consensus.app Studies on Arabidopsis thaliana DHDPS isoforms (AtDHDPS1 and AtDHDPS2) have shown differential sensitivity to lysine inhibition, despite high sequence identity, highlighting the subtlety of allosteric mechanisms. nih.gov

In the α-aminoadipate (AAA) pathway, found in fungi and some prokaryotes, homocitrate synthase (HCS), which catalyzes the first step, is strongly inhibited by this compound. nih.govtandfonline.com Structural studies of HCS in complex with lysine have shown that lysine can directly compete with a substrate (2-oxoglutarate) for binding within the active site, illustrating a competitive mode of feedback inhibition. nih.gov

Enzyme Modifications (e.g., Phosphorylation/Dephosphorylation)

Enzyme activity can be modulated by post-translational modifications such as phosphorylation and dephosphorylation, catalyzed by protein kinases and phosphatases, respectively. frontiersin.orgwikipedia.orgthermofisher.com These modifications can alter protein conformation, stability, localization, or interaction with other molecules, thereby affecting their function. frontiersin.orgwikipedia.orgthermofisher.comontosight.ai

While phosphorylation on serine, threonine, and tyrosine residues is well-established in eukaryotes, phosphorylation on other amino acids, including lysine, has been observed in prokaryotic proteins. wikipedia.org Lysine phosphorylation can potentially play a role in regulating the activity of enzymes involved in this compound metabolism or related pathways, although specific examples directly linking lysine phosphorylation to the regulation of this compound biosynthetic or catabolic enzymes require further detailed research.

Other modifications, such as lysine acetylation, are known to regulate the activity of many metabolic enzymes in bacteria. frontiersin.org Acetylation of lysine residues can affect enzyme function and is dynamically controlled by acetyltransferases and deacetylases. frontiersin.org This modification links enzyme activity to the cellular metabolic state, as acetyl-CoA and acetyl phosphate levels influence acetylation. frontiersin.org In eukaryotes like Saccharomyces cerevisiae, lysine inhibits homocitrate synthase and activates protein kinase SCH9, which phosphorylates acetylglutamate kinase, illustrating a dual regulatory node involving both allosteric control and phosphorylation in related pathways. creative-proteomics.com

Metabolic Control and Flux Regulation

Role of Cofactors (e.g., NADPH Supply)

Cofactors play a critical role in driving metabolic reactions, and their availability can significantly impact metabolic flux. NADPH is a key reductive cofactor essential for many biosynthetic pathways, including this compound synthesis. mdpi.comresearchgate.netmdpi.comresearchgate.net The synthesis of one mole of this compound from L-aspartate via the DAP pathway requires the consumption of four moles of NADPH in organisms like Corynebacterium glutamicum. mdpi.comresearchgate.netresearchgate.net

The pentose (B10789219) phosphate pathway (PPP) is a major source of NADPH in many organisms. mdpi.comoup.com Enzymes in the oxidative part of the PPP, such as glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd), are crucial for NADPH regeneration. mdpi.comresearchgate.netoup.com Studies in Corynebacterium glutamicum, a key organism for industrial this compound production, have demonstrated a strong correlation between this compound production and NADPH generation. mdpi.comoup.com Manipulating genes involved in NADPH synthesis, such as zwf and gnd, or introducing heterologous genes like gapC, can increase intracellular NADPH levels and enhance this compound production. researchgate.net

Maintaining an appropriate intracellular NADPH/NADP+ ratio is vital for cellular functions and the operation of key enzymes in biosynthetic pathways. researchgate.netmdpi.com Excessive intracellular NADPH levels can lead to reductive stress, highlighting the need for regulated NADPH supply. mdpi.com Transcriptional regulators, such as AtrN in Corynebacterium glutamicum, can sense and regulate intracellular NADPH levels, influencing the cell's response to reductive stress and affecting this compound production. mdpi.comresearchgate.net

Interplay with Other Metabolic Pathways (e.g., Pentose Phosphate Pathway, TCA Cycle)

This compound metabolism is intricately linked with central carbon metabolic pathways, including the tricarboxylic acid (TCA) cycle and the pentose phosphate pathway (PPP). These connections are crucial for cellular energy production, redox balance, and the synthesis of other essential molecules.

The catabolism of lysine serves as a pathway to provide energy for cells via the TCA cycle. creative-proteomics.com Lysine degradation can contribute carbon to the TCA cycle, acting as an anaplerotic reaction, which helps to replenish intermediates of the cycle. researchgate.net Specifically, lysine is degraded into acetyl-CoA and acetoacetyl-CoA, which can then enter the TCA cycle. libretexts.org In Escherichia coli, a pathway for lysine catabolism to succinate (B1194679) has been identified, linking lysine degradation directly to the TCA cycle. This pathway involves intermediates such as glutarate and L-2-hydroxyglutarate. researchgate.netnih.gov This degradation route is particularly activated in the stationary phase of growth in E. coli, suggesting a role in carbon and energy regeneration. nih.gov

In plants, there is a strong interaction between lysine metabolism and cellular energy metabolism, including the TCA cycle. researchgate.net Studies in Arabidopsis have shown that impaired lysine biosynthesis can impact the levels of various TCA cycle metabolites, revealing a close connection between these pathways. researchgate.net High levels of free lysine in transgenic rice and Arabidopsis have been associated with significant increases in TCA cycle metabolites such as citrate (B86180), succinate, malate, and fumarate, potentially affecting energy metabolism during seed germination and seedling establishment. frontiersin.org

The Pentose Phosphate Pathway (PPP) plays a significant role in providing NADPH, a crucial reducing agent required for this compound biosynthesis. sci-hub.se In organisms like Corynebacterium glutamicum, a major industrial producer of this compound, an efficient NADPH supply is essential, with 4 moles of NADPH required for the synthesis of 1 mole of this compound. sci-hub.se Strategies to enhance this compound production often involve increasing the metabolic flux through the PPP, which is a primary source of NADPH generation. sci-hub.se Overexpression of key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase, transketolase, and transaldolase, has been shown to enhance fluxes towards the PPP and significantly improve this compound production in C. glutamicum. sci-hub.se